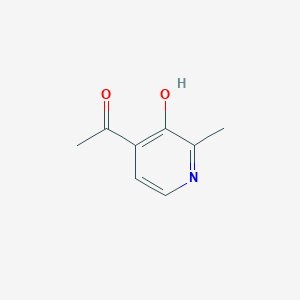
3-(p-Chlorophenyl)-1-(3-(diisopropylamino)propyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrahydro-3-(p-chlorophenyl)-1-[3-(diisopropylamino)propyl]-1H-1-benzazepin-2-one is a complex organic compound with a unique structure It is characterized by a benzazepine core, a p-chlorophenyl group, and a diisopropylamino propyl side chain
Méthodes De Préparation
The synthesis of 2,3,4,5-Tetrahydro-3-(p-chlorophenyl)-1-[3-(diisopropylamino)propyl]-1H-1-benzazepin-2-one involves multiple steps, typically starting with the preparation of the benzazepine core. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalytic processes and advanced purification techniques.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the p-chlorophenyl group, leading to the formation of various derivatives. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. Major products formed depend on the specific reaction and conditions used.
Applications De Recherche Scientifique
2,3,4,5-Tetrahydro-3-(p-chlorophenyl)-1-[3-(diisopropylamino)propyl]-1H-1-benzazepin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe in studying biological pathways and interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds include other benzazepine derivatives, such as:
- 2,3,4,5-Tetrahydro-1H-1-benzazepine
- 3-(p-chlorophenyl)-1H-1-benzazepine
- 1-[3-(diisopropylamino)propyl]-1H-1-benzazepine Compared to these compounds, 2,3,4,5-Tetrahydro-3-(p-chlorophenyl)-1-[3-(diisopropylamino)propyl]-1H-1-benzazepin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
64058-64-6 |
|---|---|
Formule moléculaire |
C25H33ClN2O |
Poids moléculaire |
413.0 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-1-[3-[di(propan-2-yl)amino]propyl]-4,5-dihydro-3H-1-benzazepin-2-one |
InChI |
InChI=1S/C25H33ClN2O/c1-18(2)27(19(3)4)16-7-17-28-24-9-6-5-8-21(24)12-15-23(25(28)29)20-10-13-22(26)14-11-20/h5-6,8-11,13-14,18-19,23H,7,12,15-17H2,1-4H3 |
Clé InChI |
ICQVNPHZLORXIG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCCN1C2=CC=CC=C2CCC(C1=O)C3=CC=C(C=C3)Cl)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Ethylamino)thioxomethyl]-N'-phenylpropanimidamide](/img/structure/B13960979.png)



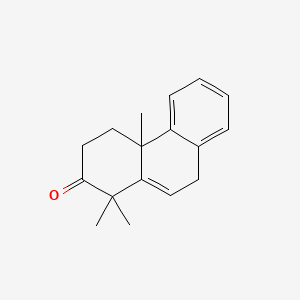
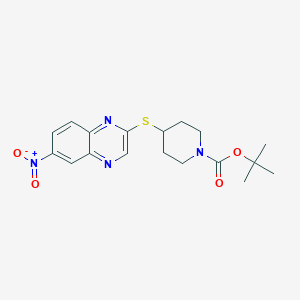

![1-[4-(Aminomethyl)phenyl]-2-chloroethan-1-one](/img/structure/B13961016.png)

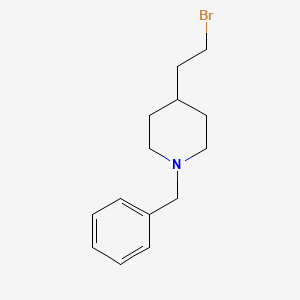
![4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one](/img/structure/B13961042.png)
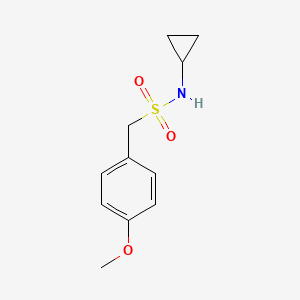
![Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]-](/img/structure/B13961050.png)
